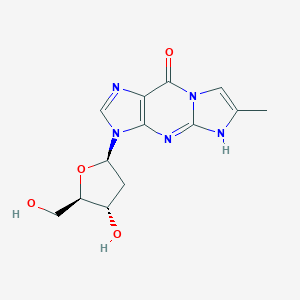

2'-Deoxy-4-desmethylwyosine

Beschreibung

BenchChem offers high-quality 2'-Deoxy-4-desmethylwyosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-4-desmethylwyosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJVINWRMITKU-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 2'-Deoxy-4-desmethylwyosine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: Unveiling a Key Modified Nucleoside

Within the intricate world of molecular biology, modified nucleosides play a pivotal role in fine-tuning the structure and function of nucleic acids. Among these, the wyosine family of hypermodified guanosine derivatives, found in the anticodon loop of tRNAPhe, is crucial for maintaining translational reading frames.[1] 2'-Deoxy-4-desmethylwyosine, a deoxy-derivative of a key biosynthetic precursor to wyosine, represents a molecule of significant interest for researchers in drug development and molecular diagnostics.[2] Its structural elucidation is a critical step in understanding its biological role and potential as a therapeutic target or biomarker.

This technical guide provides a comprehensive, in-depth workflow for the complete structural characterization of 2'-Deoxy-4-desmethylwyosine. Moving beyond a simple listing of protocols, this guide delves into the causality behind experimental choices, offering a self-validating system for researchers to confidently and accurately determine the structure of this and other related modified nucleosides.

Chapter 1: The Strategic Approach to Structural Elucidation

The structural elucidation of a novel or rare modified nucleoside like 2'-Deoxy-4-desmethylwyosine necessitates a multi-pronged analytical approach. A logical and efficient workflow is paramount to ensure unambiguous characterization while conserving precious sample. The strategy outlined below is designed to systematically gather information, from initial purification and preliminary characterization to definitive structural confirmation through advanced spectroscopic techniques.

Caption: Overall workflow for the structural elucidation of 2'-Deoxy-4-desmethylwyosine.

Chapter 2: Isolation and Purification: The Foundation of Accurate Analysis

The purity of the analyte is the bedrock upon which all subsequent structural analysis is built. Contaminants can interfere with spectroscopic measurements, leading to ambiguous or incorrect structural assignments. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the purification of nucleosides from complex mixtures.

Causality in Chromatographic Method Development

A reverse-phase HPLC method is ideal for separating modified nucleosides, which possess a range of polarities. The choice of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide array of nucleosides and their derivatives. A gradient elution is employed to ensure that both more polar and more hydrophobic components of the mixture are effectively separated, providing a high-resolution purification of the target molecule. The use of a volatile buffer system, such as ammonium acetate, is critical as it can be easily removed by lyophilization, yielding the pure compound without the introduction of non-volatile salts that could interfere with subsequent mass spectrometry and NMR analyses.

Step-by-Step HPLC Purification Protocol

-

Sample Preparation: Dissolve the crude sample containing 2'-Deoxy-4-desmethylwyosine in a minimal volume of the initial mobile phase (e.g., 98:2 water:acetonitrile with 10 mM ammonium acetate). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 310 nm. Wyosine and its derivatives are known to have characteristic UV absorbance.[1]

-

-

Gradient Elution:

-

0-5 min: 2% B

-

5-35 min: 2-40% B (linear gradient)

-

35-40 min: 40-98% B (linear gradient)

-

40-45 min: 98% B (wash)

-

45-50 min: 98-2% B (re-equilibration)

-

-

Fraction Collection: Collect fractions corresponding to the peak of interest.

-

Sample Recovery: Pool the fractions containing the purified compound and lyophilize to remove the volatile mobile phase.

Chapter 3: Preliminary Characterization: Gaining Initial Structural Insights

With a purified sample in hand, the next step is to obtain preliminary structural information that will guide the more detailed spectroscopic analysis. UV-Vis spectroscopy and high-resolution mass spectrometry provide crucial initial data points.

UV-Vis Spectroscopy: Probing the Chromophore

The extended aromatic system of the 4-desmethylwyosine base is expected to exhibit a characteristic UV absorption spectrum. This provides a quick and simple method for preliminary identification and for determining the concentration of the purified sample.

-

Protocol: Dissolve a small, known amount of the purified 2'-Deoxy-4-desmethylwyosine in a suitable solvent (e.g., methanol or water) and record the UV-Vis spectrum from 200 to 400 nm.

-

Expected Outcome: Based on the structure of wyosine derivatives, absorption maxima are expected in the range of 230-240 nm and 300-320 nm.[1] This confirms the presence of the modified purine chromophore.

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition

HRMS is a powerful tool for determining the accurate mass of a molecule, which in turn allows for the determination of its elemental formula. This is a critical piece of information for confirming the identity of the target compound.

-

Protocol: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI). Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Expected Outcome: The calculated exact mass of 2'-Deoxy-4-desmethylwyosine (C12H15N5O3) is 277.1175. The HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this value, confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C12H15N5O3 |

| Calculated Exact Mass | 277.1175 |

| Expected [M+H]+ | 278.1248 |

| Expected [M+Na]+ | 300.1067 |

Chapter 4: Definitive Structural Elucidation with 2D NMR Spectroscopy

While 1D NMR provides initial information about the number and types of protons and carbons, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing the connectivity between atoms.

The Logic of 2D NMR in Structure Elucidation

A suite of 2D NMR experiments is employed to piece together the structure of 2'-Deoxy-4-desmethylwyosine.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton network within the deoxyribose sugar moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the assignment of carbon resonances based on the already assigned proton resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the deoxyribose sugar to the 4-desmethylwyosine base.

Caption: Logical relationships established by 2D NMR experiments.

Step-by-Step NMR Analysis Protocol

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified, lyophilized compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical; DMSO-d6 will allow for the observation of exchangeable protons (e.g., NH), while D2O will exchange these protons for deuterium, causing their signals to disappear.

-

Acquisition of 1D Spectra:

-

1H NMR: Acquire a standard 1D proton spectrum. This will provide information on chemical shifts, coupling constants, and integration.

-

13C NMR: Acquire a proton-decoupled 1D carbon spectrum. This will show the number of unique carbon environments.

-

-

Acquisition of 2D Spectra:

-

COSY: Acquire a standard gradient-enhanced COSY spectrum.

-

HSQC: Acquire a standard gradient-enhanced HSQC spectrum.

-

HMBC: Acquire a standard gradient-enhanced HMBC spectrum, optimized for 2,3JCH couplings (typically around 8 Hz).

-

Predicted NMR Data and Interpretation

Predicted 1H and 13C NMR Chemical Shifts for 2'-Deoxy-4-desmethylwyosine (in DMSO-d6)

| Position | Predicted 1H (ppm) | Predicted 13C (ppm) | Key HMBC Correlations |

| Deoxyribose | |||

| 1' | ~6.2 | ~83 | H1' to C2, C6 (base) |

| 2' | ~2.3, 2.7 | ~39 | |

| 3' | ~4.4 | ~71 | |

| 4' | ~3.9 | ~87 | |

| 5' | ~3.5, 3.6 | ~62 | |

| 4-Desmethylwyosine Base | |||

| 2 | - | ~154 | |

| 4 | - | ~148 | |

| 5 | ~7.5 (NH) | - | |

| 6 | - | ~115 | |

| 7-CH3 | ~2.5 | ~15 | H(7-CH3) to C6, C7a |

| 7a | - | ~145 | |

| 9 | ~7.8 (CH) | ~120 | H9 to C4, C7a |

| 10a | - | ~150 |

Interpretation of Key 2D NMR Correlations:

-

COSY: A clear correlation pathway will be observed for the deoxyribose protons: H1' ↔ H2'a/b ↔ H3' ↔ H4' ↔ H5'a/b.

-

HSQC: Each proton signal from the deoxyribose and the methyl and CH groups of the base will show a direct correlation to its attached carbon.

-

HMBC: The crucial HMBC correlation will be from the anomeric proton (H1') of the deoxyribose to carbons C2 and C6 of the 4-desmethylwyosine base, definitively establishing the point of glycosidic linkage. Further HMBC correlations from the base protons (e.g., H9 and the 7-CH3 protons) to other carbons within the base will confirm the structure of the imidazopurine ring system.

Chapter 5: Tandem Mass Spectrometry: Confirming Connectivity through Fragmentation

Tandem mass spectrometry (MS/MS) provides an orthogonal method to confirm the structure by analyzing the fragmentation pattern of the molecule.

Rationale for Fragmentation Analysis

By selecting the protonated molecular ion ([M+H]+) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at specific bonds. The resulting fragment ions are then mass-analyzed, providing information about the building blocks of the molecule and how they are connected. For nucleosides, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar and the formation of a protonated base ion.

Predicted Fragmentation Pattern

Caption: Predicted major fragmentation pathway for 2'-Deoxy-4-desmethylwyosine.

-

Protocol: Perform LC-MS/MS analysis using the same HPLC conditions as for purification. Set the mass spectrometer to perform data-dependent acquisition, triggering MS/MS on the [M+H]+ ion at m/z 278.1.

-

Expected Fragments: The most prominent fragment ion is expected at m/z 162.1, corresponding to the protonated 4-desmethylwyosine base (C7H8N5)+. Another significant fragment may be observed at m/z 117.1, corresponding to the deoxyribose sugar moiety (C5H9O3)+.

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of 2'-Deoxy-4-desmethylwyosine is achieved through a systematic and integrated analytical workflow. Each step provides a piece of the puzzle, and the consistency of the data across different techniques provides a high degree of confidence in the final structure. The HPLC purification ensures a clean sample for analysis. HRMS confirms the elemental composition. 1D and 2D NMR spectroscopy reveal the detailed atomic connectivity. Finally, tandem mass spectrometry provides orthogonal confirmation of the major structural components. By following this in-depth guide, researchers can confidently and accurately elucidate the structure of this and other novel modified nucleosides, paving the way for further investigation into their biological significance and therapeutic potential.

References

-

Ueda, T., et al. (2018). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. ResearchGate. [Link]

-

Zamani, K., et al. (2003). 1H-NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

-

Urbonavičius, J., et al. (2013). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. Madame Curie Bioscience Database. [Link]

-

Nickbarg, E. B., et al. (1988). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. FEBS Letters. [Link]

-

Markley, J. L. (1975). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. [Link]

-

Schramm, V. L., et al. (2007). 13C NMR (I) and 1H NMR (II) spectra of [1'-13C]inosine, [1-13C]ribose and hypoxanthine. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Deoxyguanosine. PubChem. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. [Link]

-

Wang, et al. (2014). Synthesis and evaluation of aroylthiourea derivatives of 4-β-amino-4'-O-demethyl-4-desoxypodophyllotoxin as novel topoisomerase II inhibitors. PubMed. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Deoxyribose, MO-TMS. NIST WebBook. [Link]

-

Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

Claramunt, R. M., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

-

Arumanayagam, T. R., et al. (2014). Synthesis, crystal growth and characterisation of novel NLO material: 4-Hydroxy benzaldehyde-N-methyl-4-stilbazolium tosylate. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

-

de Graaf, R. A., et al. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

-

Arlt, V. M., et al. (2008). 1H NMR spectrum of the major deoxyguanosine adduct, N-(deoxyguanosin-8-yl)-2-methoxyaniline in dimethyl sulfoxide-d6 (A) and its structure (B). ResearchGate. [Link]

-

Kumar, S., et al. (2023). Change in ¹H‐NMR signal of D‐ribose (5 mM) with and without 1 (2.5 and... ResearchGate. [Link]

-

Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

-

Wikipedia. (n.d.). Deoxyribose. Retrieved from [Link]

-

Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. [Link]

-

Oda, Y., et al. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. Nucleic Acids Research. [Link]

-

Urbonavičius, J., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution. [Link]

Sources

The Elusive Deoxy-Derivative: A Technical Guide to 4-Demethylwyosine and its Role in Genetic Fidelity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the biological significance of the hypermodified nucleoside, 2'-Deoxy-4-desmethylwyosine, within the context of DNA. Our comprehensive review of the current scientific literature reveals a critical distinction: while the user's query focuses on a deoxyribose variant in DNA, the vast body of research points to the pivotal role of its ribose counterpart, 4-demethylwyosine, in the realm of transfer RNA (tRNA). This guide, therefore, serves a dual purpose. First, it clarifies the current scientific understanding regarding the absence of detectable 2'-Deoxy-4-desmethylwyosine in DNA. Second, it provides an in-depth exploration of the well-established biological functions of 4-demethylwyosine in tRNA, including its biosynthesis, its critical role in maintaining translational accuracy, and the analytical methodologies for its study. For the researcher, this distinction is paramount, and the knowledge of the tRNA modification system offers valuable insights into the intricate world of nucleic acid modifications.

Introduction: The Landscape of Modified Nucleosides in Nucleic Acids

The central dogma of molecular biology, elegant in its depiction of genetic information flow from DNA to RNA to protein, is underpinned by a chemical complexity that extends beyond the four canonical bases. Both DNA and RNA are subject to a vast array of chemical modifications that fine-tune their structure and function. In DNA, these modifications, such as the well-studied 5-methylcytosine, are fundamental to epigenetic regulation.[1] RNA, particularly tRNA, boasts a far greater diversity of modifications, many of which are essential for its proper folding, stability, and decoding function.

This guide was prompted by an inquiry into the biological role of a specific modified nucleoside, 2'-Deoxy-4-desmethylwyosine, in DNA. However, a thorough examination of existing literature indicates that this particular modification has not been identified as a naturally occurring component of DNA. In contrast, the ribose-containing analog, 4-demethylwyosine, is a well-characterized and functionally significant modification in the anticodon loop of tRNAPhe in archaea and eukaryotes.

Therefore, this guide will pivot to a comprehensive discussion of 4-demethylwyosine in tRNA, providing a scientifically grounded resource that is of high relevance to the interests of our target audience in nucleic acid modifications and their biological implications.

4-Demethylwyosine: A Key Player in Translational Fidelity

4-demethylwyosine is a tricyclic, hypermodified guanosine derivative found at position 37, immediately 3' to the anticodon, in tRNAPhe. Its presence is crucial for stabilizing codon-anticodon interactions and preventing frameshift errors during protein synthesis. The biosynthesis of 4-demethylwyosine is a multi-step enzymatic process that highlights the intricate cellular machinery dedicated to tRNA maturation.

The Biosynthetic Pathway of 4-Demethylwyosine

The formation of 4-demethylwyosine is a fascinating example of post-transcriptional modification. It begins with a guanosine residue in the pre-tRNA and proceeds through a series of enzymatic reactions. A key enzyme in this pathway is TYW1, a radical S-adenosyl-L-methionine (SAM) enzyme.

The generalized biosynthetic pathway can be summarized as follows:

-

Methylation: The pathway is initiated by the methylation of the guanosine at the N1 position, a reaction catalyzed by a specific methyltransferase.

-

Radical-mediated cyclization: The radical SAM enzyme, TYW1, then utilizes a 5'-deoxyadenosyl radical to abstract a hydrogen atom, initiating a cascade of reactions that ultimately lead to the formation of the characteristic tricyclic ring structure of 4-demethylwyosine.

Caption: Biosynthetic pathway of 4-demethylwyosine.

The Functional Significance of 4-Demethylwyosine in tRNA

The strategic placement of 4-demethylwyosine at the edge of the anticodon loop is not coincidental. Its bulky, hydrophobic structure contributes to the conformational rigidity of the anticodon loop, which is essential for:

-

Preventing Frameshifting: By stabilizing the codon-anticodon pairing, 4-demethylwyosine helps to ensure that the ribosome moves along the mRNA in the correct reading frame. Its absence can lead to a higher frequency of frameshift errors, resulting in the synthesis of non-functional proteins.

-

Enhancing Translational Accuracy: The modification ensures the correct wobble pairing, contributing to the overall fidelity of protein synthesis.

Methodologies for the Study of 4-Demethylwyosine

The detection and quantification of modified nucleosides like 4-demethylwyosine require sensitive and specific analytical techniques. The general workflow for such studies is outlined below.

Experimental Workflow for the Analysis of 4-Demethylwyosine in tRNA

Sources

The Hypothetical Discovery and Characterization of 2'-Deoxy-4-desmethylwyosine: A Roadmap for Identifying Novel DNA Modifications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of DNA biology is continually evolving with the discovery of new modifications beyond the canonical four bases. These modifications represent a critical layer of epigenetic regulation. This technical guide addresses the hypothetical discovery of a novel modified deoxynucleoside, 2'-Deoxy-4-desmethylwyosine, within a biological system. As the natural occurrence of this molecule has not been documented, this whitepaper serves as a forward-looking roadmap for its potential identification, characterization, and functional elucidation. We provide a comprehensive overview of the chemical properties of this putative molecule, propose a plausible biosynthetic pathway based on known enzymatic reactions, and present detailed, field-proven analytical workflows for its detection and quantification. Furthermore, we explore the potential biological significance of such a modification in DNA, drawing parallels with its ribonucleoside counterpart in tRNA. This guide is intended to equip researchers, scientists, and drug development professionals with the conceptual framework and practical methodologies to explore the expanding frontier of the DNA epigenome.

Introduction: The Expanding Universe of DNA Modifications

For decades, our understanding of DNA was largely confined to the four canonical bases: adenine, guanine, cytosine, and thymine. However, it is now firmly established that the genome is chemically more complex, decorated with a variety of modifications that play crucial roles in regulating gene expression, maintaining genome stability, and influencing cellular identity. The discovery of these "fifth" and "sixth" bases has opened up new avenues of research in epigenetics and has profound implications for our understanding of health and disease.

The wyosine family of modified nucleosides, characterized by a tricyclic imidazopurine core, is well-documented in the context of transfer RNA (tRNA), where they are found at position 37, adjacent to the anticodon of tRNAPhe.[1][2] In this position, they are critical for maintaining translational fidelity by stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[3] The biosynthesis of these complex ribonucleosides, including 4-demethylwyosine, has been extensively studied and involves a multi-enzyme pathway that modifies a guanosine residue within the tRNA molecule.[4][5]

To date, a deoxyribonucleoside counterpart, 2'-Deoxy-4-desmethylwyosine, has not been identified in biological systems. However, the enzymatic machinery for both wyosine formation and the production of deoxynucleosides from ribonucleosides exists. This raises the intriguing possibility that such a modification could exist in DNA, perhaps as a rare but functionally significant component of the genome. This guide, therefore, embarks on a speculative yet scientifically grounded exploration of what the discovery of 2'-Deoxy-4-desmethylwyosine would entail.

Chemical and Structural Postulates for 2'-Deoxy-4-desmethylwyosine

To embark on a search for a novel molecule, a thorough understanding of its predicted properties is essential. 2'-Deoxy-4-desmethylwyosine would be a derivative of 2'-deoxyguanosine, retaining the deoxyribose sugar that is characteristic of DNA building blocks.[6][7] The modification would occur on the guanine base, resulting in the tricyclic structure of 4-desmethylwyosine.

Table 1: Predicted Properties of 2'-Deoxy-4-desmethylwyosine

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C14H17N5O4 | Based on the structure of 4-desmethylwyosine attached to a deoxyribose sugar. |

| Monoisotopic Mass | 319.1281 g/mol | Calculated based on the molecular formula. This is a critical parameter for mass spectrometry-based detection. |

| Key Structural Features | - Tricyclic imidazopurine core- Deoxyribose sugar- N-glycosidic bond between the base and sugar | Derived from the known structures of 4-desmethylwyosine and 2'-deoxyguanosine.[2][6] |

| Predicted UV λmax | ~235, 260, 295 nm | Inferred from the UV absorption spectra of wyosine derivatives, which exhibit characteristic multiple peaks.[1] |

| Fluorescence | Likely fluorescent | The tricyclic base of wyosine derivatives is known to be fluorescent, a property that could be exploited for detection.[1] |

A Hypothetical Biosynthetic Pathway

The discovery of a novel biomolecule is intrinsically linked to the identification of its biosynthetic pathway. We propose a plausible pathway for the formation of 2'-Deoxy-4-desmethylwyosine, drawing upon the known biosynthesis of 4-demethylwyosine in tRNA and the general mechanisms of deoxynucleotide synthesis.[4][8]

Our hypothesis posits that 2'-Deoxy-4-desmethylwyosine could arise from a modification of 2'-deoxyguanosine, either as a free nucleoside or within a DNA strand. The key enzymes in this proposed pathway would be homologs of those involved in wyosine biosynthesis, but with a substrate specificity for deoxyguanosine.

Proposed Enzymatic Steps:

-

N1-methylation of 2'-deoxyguanosine: A methyltransferase, analogous to Trm5 in wyosine biosynthesis, would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N1 position of the guanine base of 2'-deoxyguanosine, forming N1-methyl-2'-deoxyguanosine.[5]

-

Tricyclic ring formation: A radical SAM enzyme, homologous to TYW1, would then catalyze the complex rearrangement and addition of a two-carbon unit (derived from pyruvate) to form the tricyclic imidazopurine core of 2'-Deoxy-4-desmethylwyosine.[4]

Caption: Hypothetical biosynthetic pathway for 2'-Deoxy-4-desmethylwyosine.

Analytical Workflows for Discovery and Validation

The definitive identification of a novel modified nucleoside requires a robust and multi-faceted analytical approach. The primary tool for such discoveries is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1]

Sample Preparation and DNA Hydrolysis

The initial step involves the isolation of high-purity DNA from the biological source of interest. This is followed by enzymatic hydrolysis to break down the DNA into its constituent deoxynucleosides.

Protocol 1: Enzymatic Hydrolysis of DNA to Deoxynucleosides

-

DNA Isolation: Isolate genomic DNA using a standard high-purity extraction kit (e.g., phenol-chloroform extraction or a commercial column-based kit). Ensure the DNA is free of RNA contamination by treating with RNase A.

-

Quantification: Accurately quantify the purified DNA using a spectrophotometer or a fluorometric method.

-

Enzymatic Digestion:

-

To 10 µg of DNA in a sterile microcentrifuge tube, add a buffer containing nuclease P1 and phosphodiesterase I.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add alkaline phosphatase to the reaction mixture to dephosphorylate any remaining nucleotides.

-

Incubate at 37°C for an additional 1-2 hours.

-

-

Sample Cleanup: Remove the enzymes from the digest, as they can interfere with mass spectrometry analysis. This is typically done by ultrafiltration using a 10 kDa molecular weight cutoff filter.[9] The filtrate, containing the deoxynucleosides, is collected for LC-MS/MS analysis.

LC-MS/MS-based Discovery and Quantification

The hydrolyzed DNA sample is then analyzed by LC-MS/MS. A targeted approach can be used if a synthetic standard of 2'-Deoxy-4-desmethylwyosine is available. In a discovery setting, an untargeted or precursor ion scanning approach is more appropriate.

Table 2: Key Parameters for LC-MS/MS Analysis

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase column | Provides good separation of nucleosides. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid | Standard mobile phases for nucleoside analysis. |

| MS Ionization | Positive electrospray ionization (ESI+) | Nucleosides ionize well in positive mode. |

| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan | MRM for targeted quantification; Precursor ion scan for untargeted discovery. |

| MRM Transitions (Hypothetical) | Precursor ion (m/z): 320.1Product ions (m/z): 204.1 (base), 116.1 (sugar) | Based on the predicted fragmentation pattern of the protonated molecule. |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Biological Sample", shape=ellipse, fillcolor="#FFFFFF"]; dna_extraction [label="DNA Extraction & Purification"]; hydrolysis [label="Enzymatic Hydrolysis"]; cleanup [label="Sample Cleanup\n(Ultrafiltration)"]; lc_ms [label="LC-MS/MS Analysis"]; data_analysis [label="Data Analysis & Identification"]; validation [label="Structural Validation (NMR)"]; quantification [label="Absolute Quantification"]; end [label="Biological Insights", shape=ellipse, fillcolor="#FFFFFF"];

start -> dna_extraction; dna_extraction -> hydrolysis; hydrolysis -> cleanup; cleanup -> lc_ms; lc_ms -> data_analysis; data_analysis -> validation; data_analysis -> quantification; quantification -> end; validation -> end; }

Caption: General analytical workflow for the discovery of novel DNA modifications.

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

While LC-MS/MS can provide strong evidence for the presence of a novel modification, definitive structural confirmation requires NMR spectroscopy. This would necessitate the isolation of a sufficient quantity of the putative 2'-Deoxy-4-desmethylwyosine, likely from a large-scale culture of the source organism or through chemical synthesis. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously determine the chemical structure and stereochemistry.

Potential Biological Functions and Future Directions

The functional role of a novel DNA modification can be inferred from its chemical structure, genomic location, and dynamic regulation. If 2'-Deoxy-4-desmethylwyosine were to be discovered in DNA, several intriguing functional hypotheses could be explored:

-

Modulation of DNA-Protein Interactions: The bulky tricyclic base of 2'-Deoxy-4-desmethylwyosine could sterically hinder or create novel binding surfaces for DNA-binding proteins, such as transcription factors or DNA repair enzymes.

-

Impact on DNA Structure and Stability: The presence of this modification could alter the local DNA structure, potentially influencing DNA bending, flexibility, and melting temperature.

-

A Role in Epigenetic Inheritance: Like other DNA modifications, the presence of 2'-Deoxy-4-desmethylwyosine could be heritable through cell division, providing a mechanism for the transmission of epigenetic information.

-

Biomarker for Disease: The levels of modified nucleosides are often altered in disease states. If 2'-Deoxy-4-desmethylwyosine is found to be associated with a particular pathology, it could serve as a valuable biomarker for diagnosis or prognosis.

Future research would focus on mapping the genomic distribution of this modification, identifying the "writer," "reader," and "eraser" proteins that regulate its deposition and functional consequences, and exploring its role in various biological processes through genetic and chemical biology approaches.

Conclusion

The discovery of novel DNA modifications continues to reshape our understanding of the genome and its regulation. While the existence of 2'-Deoxy-4-desmethylwyosine in biological systems remains hypothetical, the framework presented in this guide provides a clear and scientifically rigorous path for its potential discovery and characterization. The methodologies detailed herein are not only applicable to this specific molecule but can be adapted for the exploration of other unknown DNA modifications. As we continue to probe the chemical complexity of the genome, such endeavors will be crucial for uncovering new layers of biological regulation and identifying novel targets for therapeutic intervention.

References

-

Urbonavičius, J., Auxilien, S., & Grosjean, H. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]

-

Noma, A., Kirino, Y., Ikeuchi, Y., & Suzuki, T. (2009). Deciphering the complex enzymatic pathway for biosynthesis of wyosine derivatives in anticodon of tRNAPhe. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

Droogmans, L., Roovers, M., & Grosjean, H. (2010). Wybutosine biosynthesis: Structural and mechanistic overview. RNA biology, 7(5), 556–566. [Link]

- Grosjean, H., de Crécy-Lagard, V., & Björk, G. R. (2010). Aminoacyl-tRNA synthetases. In EcoSal—Escherichia coli and Salmonella: cellular and molecular biology.

-

Wikipedia contributors. (2023). Wyosin. In Wikipedia, The Free Encyclopedia. [Link]

-

de Crécy-Lagard, V., Urbonavičius, J., & Grosjean, H. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]

-

de Crécy-Lagard, V., Urbonavičius, J., & Grosjean, H. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062-2077. [Link]

-

Hoppius, J., & Marx, A. (2017). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry, 82(21), 11135-11147. [Link]

-

Yang, S. W., & Kool, E. T. (1995). Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. Nucleosides & nucleotides, 14(3-5), 843–846. [Link]

-

Seley-Radtke, K. L. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules (Basel, Switzerland), 25(7), 1553. [Link]

-

Hagel, J. M., & Facchini, P. J. (2010). Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy. Nature chemical biology, 6(4), 273–275. [Link]

-

Wikipedia contributors. (2023). Deoxyguanosine. In Wikipedia, The Free Encyclopedia. [Link]

-

Pliatsika, D., & Milon, P. (2017). Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase. Molecules (Basel, Switzerland), 22(10), 1647. [Link]

-

Li, S., Zhang, Y., & Chen, G. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules (Basel, Switzerland), 28(20), 7076. [Link]

-

He, Y., Ma, W. Y., Chen, X. H., & Zhang, C. N. (2001). [Synthesis and activities of 4-deoxy-4 beta-arylmehtylene sulfonylamido-4'-demethylpodophyllotoxins]. Yao xue xue bao = Acta pharmaceutica Sinica, 36(2), 105–107. [Link]

-

Sharma, A., & Hyster, T. K. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical science, 16(1), 14-25. [Link]

-

Bio-Synthesis Inc. (2023). Dideoxynucleotide chain termination oligonucleotides and their application. [Link]

-

ResearchGate. (n.d.). Chemical structures of 2'-deoxyribonucleosides (a) and deoxynucleotides... [Link]

-

Al-Mestarihi, A. H. (2012). Design and Synthesis of Novel Fluorescent Nucleoside Analogues. Digital Commons @ DU. [Link]

-

Kawamoto, A., Kodama, E., Sarafianos, S. G., Sakagami, Y., Kohgo, S., Kitano, K., Ashida, N., Iwai, Y., Hayakawa, H., Nakata, H., Mitsuya, H., Arnold, E., & Matsuoka, M. (2008). 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants. The international journal of biochemistry & cell biology, 40(11), 2410–2420. [Link]

-

NIST. (n.d.). 2-Deoxyribose, MO-TMS. In NIST Chemistry WebBook. [Link]

-

Moof University. (2013, November 30). Deoxyribonucleotides and Deoxythymidylate Synthesis [Video]. YouTube. [Link]

-

Seley-Radtke, K. L. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules, 25(7), 1553. [Link]

-

Painter, G. R., Almond, M. R., & St. Jean, D. J., Jr. (2020). Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation. Molecules (Basel, Switzerland), 25(24), 5897. [Link]

-

Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical reviews, 118(17), 7942–7985. [Link]

-

Unacademy. (n.d.). MOLECULAR BASIS OF INHERITANCE. [Link]

-

Yang, L., Zhang, Y., & Chen, G. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Toxins, 14(9), 632. [Link]

-

ResearchGate. (2018). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. [Link]

-

Feringa, B. L., & Barluenga, S. (2018). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 54(78), 10976-10979. [Link]

-

Mikhailopulo, I. A., & Miroshnikova, O. V. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current protocols, 2(1), e347. [Link]

Sources

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Wyosin – Wikipedia [de.wikipedia.org]

- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 7. Deoxyguanosine - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Modified Deoxynucleosides: The Case of Hypothetical 2'-Deoxy-4-desmethylwyosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are fundamental to the intricate regulation of biological processes, influencing everything from genetic stability to gene expression. While the study of modified ribonucleosides in transfer RNA (tRNA) is well-established, the exploration of their deoxy-counterparts in DNA is an expanding frontier with significant therapeutic potential. This technical guide delves into the world of modified deoxynucleosides through the lens of a novel, hypothetical molecule: 2'-Deoxy-4-desmethylwyosine. By examining the known biology of its ribonucleoside counterpart, 4-demethylwyosine, we will extrapolate the potential synthesis, biological implications, and research methodologies for its 2'-deoxy form. This document serves as a comprehensive resource for researchers and drug development professionals interested in the design, synthesis, and application of novel modified deoxynucleosides as therapeutic agents and research tools.

Introduction: The Significance of Modified Nucleosides

Nucleic acids, the blueprints of life, are composed of four canonical bases. However, the biological reality is far more complex. Both DNA and RNA are adorned with a vast array of post-transcriptional and post-replicative modifications. In RNA, these modifications are critical for structure, function, and stability. A prime example is 4-demethylwyosine (imG-14), a hypermodified guanosine derivative found in the anticodon loop of tRNAPhe in archaea and eukarya.[1][2] This modification plays a crucial role in maintaining the reading frame during protein synthesis.[1]

The presence of modified bases in DNA, often arising from endogenous or exogenous DNA damage, has traditionally been viewed through the prism of mutagenesis and carcinogenesis.[3] However, the deliberate incorporation of modified deoxynucleosides is a cornerstone of antiviral and anticancer chemotherapy. This guide explores the uncharted territory of a hypothetical modified deoxynucleoside, 2'-Deoxy-4-desmethylwyosine, to provide a framework for the rational design and investigation of novel DNA components.

The Ribonucleoside Precedent: 4-Demethylwyosine

To understand the potential of 2'-Deoxy-4-desmethylwyosine, we must first examine its well-characterized ribonucleoside counterpart.

Biosynthesis of 4-Demethylwyosine

4-demethylwyosine is synthesized in situ on tRNA through a sophisticated enzymatic pathway. The process is initiated by the methylation of a guanosine residue at position 37 of tRNAPhe by the enzyme TRM5.[1] The subsequent and most complex step is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, TYW1.[1][4]

TYW1 is a remarkable enzyme that contains two [4Fe-4S] clusters.[2][5][6] It facilitates the condensation of pyruvate with the N-methylguanosine (m¹G) on the tRNA.[1][4] Specifically, carbons C2 and C3 of pyruvate are incorporated to form the characteristic tricyclic imidazopurine core of 4-demethylwyosine.[6][7] The reaction proceeds through a radical mechanism initiated by the reductive cleavage of SAM.[4]

Proposed Biosynthetic Pathway of 4-Demethylwyosine

The catalytic cycle of TYW1 is a subject of ongoing research, with evidence supporting a mechanism involving a Schiff base intermediate.[1]

Caption: Biosynthesis of 4-demethylwyosine catalyzed by the radical SAM enzyme TYW1.

Biological Function of 4-Demethylwyosine

Located at position 37, adjacent to the anticodon, wyosine derivatives like 4-demethylwyosine are critical for preventing frameshift errors during translation.[1] Recent studies have also implicated 4-demethylwyosine in cancer biology. In taxol-resistant cancer cell lines, an accumulation of 4-demethylwyosine in place of its further modified downstream product, hydroxywybutosine, was observed.[8] This was linked to the downregulation of the enzyme TYW2 and correlated with reduced taxol potency, suggesting a role for this modification in drug resistance.[8]

The Hypothetical 2'-Deoxy-4-desmethylwyosine: A New Frontier

Extrapolating from our understanding of 4-demethylwyosine, we can begin to conceptualize the properties and potential of its 2'-deoxy analog. The replacement of the 2'-hydroxyl group with a hydrogen atom would fundamentally shift its context from RNA to DNA.

Proposed Chemical Structure

The structure of 2'-Deoxy-4-desmethylwyosine would retain the tricyclic base of its ribo-counterpart while featuring a deoxyribose sugar puckering characteristic of B-form DNA.

Rationale for Synthesis and Investigation

The synthesis of novel deoxynucleosides is a cornerstone of medicinal chemistry.[9] Analogs with modified bases or sugars are frequently explored for their potential to:

-

Inhibit DNA polymerases: A key mechanism for many antiviral and anticancer drugs.

-

Induce DNA damage or chain termination: Leading to apoptosis in rapidly dividing cells.

-

Modulate DNA-protein interactions: Affecting transcription, replication, and repair.

-

Serve as probes for studying DNA structure and function.

Given the cytotoxic properties of other modified deoxynucleosides, such as 2'-deoxy-4'-thiocytidine, it is plausible that 2'-Deoxy-4-desmethylwyosine could exhibit interesting biological activities.[10]

Synthetic Strategies

The chemical synthesis of 2'-Deoxy-4-desmethylwyosine would be a complex, multi-step process. A plausible retrosynthetic approach would involve:

-

Synthesis of the 4-desmethylwyosine base: This would likely involve the construction of the imidazopurine ring system from a guanine or a related purine precursor.

-

Glycosylation: The synthesized base would then be coupled to a protected 2-deoxyribose derivative. The stereochemistry of this step is critical and often challenging in the synthesis of 2'-deoxynucleosides.[9]

-

Deprotection: Removal of protecting groups to yield the final product.

Table 1: Comparison of Key Synthetic Steps for Ribonucleosides vs. 2'-Deoxynucleosides

| Step | Ribonucleoside Synthesis | 2'-Deoxynucleoside Synthesis | Key Challenge |

| Starting Sugar | Protected Ribose | Protected 2-Deoxyribose | Availability and cost of starting material. |

| Glycosylation | Often aided by the 2'-hydroxyl group, leading to good stereocontrol. | Lack of a 2'-directing group can lead to mixtures of anomers.[9] | Achieving high β-selectivity. |

| Deprotection | Standard deprotection protocols. | Must be mild to avoid degradation of the sensitive glycosidic bond. | Base-lability of the deoxynucleoside. |

Proposed Experimental Workflow for Biological Evaluation

Once synthesized, a systematic evaluation of the biological properties of 2'-Deoxy-4-desmethylwyosine would be necessary.

Caption: A proposed experimental workflow for the biological evaluation of 2'-Deoxy-4-desmethylwyosine.

Potential Biological Implications and Therapeutic Applications

The introduction of a bulky, tricyclic base like 4-desmethylwyosine into the DNA duplex would likely have significant consequences.

DNA Structure and Stability

The presence of 2'-Deoxy-4-desmethylwyosine could distort the regular B-form DNA helix, potentially creating a site of recognition for DNA repair proteins or interfering with the binding of transcription factors.

DNA Replication and Repair

-

Replication: DNA polymerases may stall or misincorporate a base opposite the modified nucleoside, leading to mutations or replication fork collapse.

-

Repair: The cellular machinery for DNA repair, such as the base excision repair (BER) and nucleotide excision repair (NER) pathways, would likely recognize this bulky lesion.[11] The efficiency and fidelity of this repair process would be a critical determinant of the compound's cytotoxic and mutagenic potential. The persistence of such lesions can lead to the activation of DNA damage checkpoints and cell cycle arrest.[3]

Therapeutic Potential

Based on the mechanisms of existing nucleoside analogs, 2'-Deoxy-4-desmethylwyosine could be investigated as:

-

An anticancer agent: By inducing irreparable DNA damage or inhibiting DNA replication in rapidly proliferating cancer cells.

-

An antiviral agent: By acting as a chain terminator for viral polymerases.

Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

Protocol:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Rationale: This method provides excellent separation of the nucleoside from reaction impurities. The volatile buffer (TEAA) is easily removed post-purification.

In Vitro DNA Polymerase Incorporation Assay

Protocol:

-

Template-Primer: Design a DNA template with a known sequence and a fluorescently labeled primer.

-

Reaction Mixture: Combine the template-primer, a DNA polymerase (e.g., Taq or Klenow fragment), dNTPs (with one being the limiting nucleotide), and varying concentrations of the triphosphate form of 2'-Deoxy-4-desmethylwyosine (dN*TP).

-

Incubation: Incubate at the optimal temperature for the polymerase for a set time course.

-

Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the fluorescently labeled DNA fragments to determine the extent of primer extension and identify any polymerase stalling.

-

Rationale: This assay directly assesses whether the modified nucleoside can be incorporated into a growing DNA strand and if it acts as a chain terminator.

Conclusion and Future Directions

While 2'-Deoxy-4-desmethylwyosine remains a hypothetical molecule, its conceptualization provides a valuable framework for the exploration of novel modified deoxynucleosides. The rich biology of its ribonucleoside counterpart, 4-demethylwyosine, offers compelling reasons to pursue the synthesis and biological evaluation of its 2'-deoxy analog. Future research in this area should focus on the total synthesis of this and related compounds, followed by a systematic investigation of their effects on DNA structure, replication, and repair. The insights gained from such studies will undoubtedly contribute to the development of the next generation of nucleoside-based therapeutics and expand our fundamental understanding of nucleic acid biology.

References

- Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health.

- Formation and repair of oxidatively generated damage in cellular DNA. National Institutes of Health.

- Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. PubMed.

- Biochemical and Structural Characterization of a Schiff Base in the Radical-Mediated Biosynthesis of 4-Demethylwyosine by TYW1. Journal of the American Chemical Society.

- Deregulation of DNA Double-Strand Break Repair in Multiple Myeloma: Implications for Genome Stability. PLOS One.

- Factors influencing the inhibition of repair of irradiation-induced DNA damage by 2'-deoxycoformycin and deoxyadenosine. PubMed.

- The nature of the modification at position 37 of tRNA correlates with acquired taxol resistance. Oxford Academic.

- Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2. National Institutes of Health.

- 4-Demethylwyosine synthase from Pyrococcus abyssi is a radical-S-adenosyl-L-methionine enzyme with an additional [4Fe-4S]+2 cluster that interacts with the pyruvate co-substrate. National Institutes of Health.

- S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine synthase, archaea (IPR023993). InterPro.

-

4-Demethylwyosine synthase from Pyrococcus abyssi is a radical-S-adenosyl-L-methionine enzyme with an additional cluster that interacts with the pyruvate co-substrate. PubMed. Available at:

- EC 4.1.3.44. IUBMB Enzyme Nomenclature.

- Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. ResearchGate.

- Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Demethylwyosine synthase from Pyrococcus abyssi is a radical-S-adenosyl-L-methionine enzyme with an additional [4Fe-4S](+2) cluster that interacts with the pyruvate co-substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deregulation of DNA Double-Strand Break Repair in Multiple Myeloma: Implications for Genome Stability | PLOS One [journals.plos.org]

- 4. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Demethylwyosine Synthase from Pyrococcus abyssi Is a Radical-S-adenosyl-l-methionine Enzyme with an Additional [4Fe-4S]+2 Cluster That Interacts with the Pyruvate Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EC 4.1.3.44 [iubmb.qmul.ac.uk]

- 7. Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Investigation of 2'-Deoxy-4-desmethylwyosine

Foreword: Charting a Course for the Unexplored

In the vast landscape of molecular biology, while much is known about the canonical bases that constitute our genetic blueprint, a fascinating and functionally diverse world of modified nucleosides continues to unfold. This guide is dedicated to the exploration of one such molecule: 2'-Deoxy-4-desmethylwyosine . Although its ribonucleoside counterpart, 4-desmethylwyosine, is a known intermediate in the biosynthesis of the hypermodified tRNA nucleoside wybutosine, the properties and functions of its 2'-deoxy form within a DNA context remain largely uncharted territory.[1][2]

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals poised to investigate this novel modified deoxynucleoside. It is structured not as a rigid protocol, but as a logical progression of inquiry, guiding the reader from fundamental characterization to sophisticated functional assays. We will delve into the "why" behind experimental choices, ensuring that each step is a self-validating component of a robust scientific investigation.

The Subject of Our Inquiry: Understanding 2'-Deoxy-4-desmethylwyosine

Wyosine and its derivatives are tricyclic, fluorescent nucleosides typically found at position 37 of tRNAPhe, immediately adjacent to the anticodon.[1][3] Their presence is critical for preventing frameshift errors during protein synthesis.[2] The precursor to these complex structures is 4-desmethylwyosine (also known as imG-14), which is formed from m1G37.[1]

Our molecule of interest, 2'-Deoxy-4-desmethylwyosine , transports this unique heterocyclic base from the realm of RNA to that of DNA. This transition prompts a cascade of critical questions:

-

How does the absence of the 2'-hydroxyl group and the 4-methyl group influence the chemical and physical properties of the nucleoside?

-

Can this modified base be incorporated into DNA, either synthetically or enzymatically?

-

Once incorporated, how does it affect the structure, stability, and function of a DNA duplex?

-

Is it recognized by DNA processing enzymes, such as polymerases or repair glycosylases?

-

Could it serve as a biomarker for specific metabolic states or DNA damage pathways?

This guide will provide the experimental framework to begin answering these questions.

Synthesis and Characterization: From Conception to Purified Product

A prerequisite for any in vitro study is the availability of the pure compound. The synthesis of a novel deoxynucleoside analog like 2'-Deoxy-4-desmethylwyosine can be approached through established principles of nucleoside chemistry. A plausible synthetic strategy would involve the coupling of a protected 2'-deoxyribose derivative with the pre-formed 4-desmethylwyosine base.[4][5]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of 2'-Deoxy-4-desmethylwyosine.

Caption: Conceptual workflow for the synthesis and characterization of 2'-Deoxy-4-desmethylwyosine and its derivatives.

Critical Characterization Protocols

-

Objective: To purify the synthesized nucleoside and assess its purity.

-

Methodology:

-

Dissolve the crude product in an appropriate solvent (e.g., water/methanol mixture).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute with a gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Monitor the elution profile using a UV detector at a wavelength where the nucleoside has maximum absorbance (e.g., ~260 nm and ~280 nm).

-

Collect the fractions corresponding to the major peak.

-

Pool the pure fractions, lyophilize, and re-assess purity by injecting a small aliquot onto the same column system. A purity of >95% is desirable for subsequent experiments.

-

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Methodology:

-

Prepare a dilute solution of the purified nucleoside in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]+ ion should be observed, confirming the molecular weight of 2'-Deoxy-4-desmethylwyosine. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

-

-

Objective: To elucidate the chemical structure and confirm the identity of the synthesized nucleoside.

-

Methodology:

-

Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or D2O).

-

Acquire 1H NMR and 13C NMR spectra.

-

The 1H NMR spectrum should show characteristic signals for the protons of the deoxyribose sugar and the 4-desmethylwyosine base. Key signals to identify include the anomeric proton (H1') and the protons of the tricyclic ring system.

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to assign all proton and carbon signals and confirm the connectivity of the atoms, verifying the correct structure.

-

Biophysical Characterization: Impact on DNA Duplex Stability

A fundamental question is how the presence of 2'-Deoxy-4-desmethylwyosine affects the stability of a DNA duplex. This can be quantitatively assessed through thermal denaturation studies.[6][7]

Protocol 3.1: UV Thermal Denaturation (Melting Temperature) Assay

-

Objective: To determine the melting temperature (Tm) of a DNA duplex containing 2'-Deoxy-4-desmethylwyosine and compare it to an unmodified control duplex.

-

Methodology:

-

Synthesize two complementary DNA oligonucleotides, one of which contains a single 2'-Deoxy-4-desmethylwyosine modification. Also, synthesize an unmodified control duplex of the same sequence.

-

Prepare solutions of the modified and unmodified duplexes at a known concentration (e.g., 2 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Place the solutions in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the first derivative of the melting curve.

-

Compare the Tm of the modified duplex to the unmodified duplex. A higher Tm indicates stabilization, while a lower Tm indicates destabilization.[8][9]

-

Data Presentation and Interpretation

| Duplex | Sequence (5' to 3') | Complement (5' to 3') | Tm (°C) | ΔTm (°C) |

| Unmodified | GCA TGC GG C ATC G | C GAT GC C GCA TGC | 55.0 | 0 |

| Modified | GCA TGC GX C ATC G | C GAT GC C GCA TGC | Hypothetical | Hypothetical |

(X represents 2'-Deoxy-4-desmethylwyosine)

A positive ΔTm would suggest that the tricyclic structure of 2'-Deoxy-4-desmethylwyosine enhances base stacking interactions, thereby stabilizing the duplex. Conversely, a negative ΔTm might indicate that its structure introduces a steric clash or disrupts the optimal geometry of the double helix.

Biochemical Assays: Interaction with DNA Processing Machinery

The interaction of a modified nucleoside with cellular enzymes is a critical determinant of its biological fate and potential utility.

Enzymatic Incorporation by DNA Polymerases

This assay determines if a DNA polymerase can recognize the triphosphate form of 2'-Deoxy-4-desmethylwyosine (dX TP) and incorporate it into a growing DNA strand.[10][11][12]

-

Objective: To assess the ability of various DNA polymerases to incorporate 2'-Deoxy-4-desmethylwyosine triphosphate opposite a specific base in a template strand.

-

Methodology:

-

Design a primer-template system where the first base to be incorporated is complementary to the position where you want to test dX TP incorporation. The primer should be labeled (e.g., with 32P or a fluorescent dye).

-

Set up parallel reactions containing the primer-template duplex, a DNA polymerase (e.g., Taq, Klenow fragment), the appropriate buffer, and a mixture of dNTPs.

-

In the experimental reaction, replace the natural dGTP with dX TP.

-

Incubate the reactions at the optimal temperature for the polymerase for a set time.

-

Stop the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the gel by autoradiography or fluorescence imaging.

-

Caption: Workflow for the primer extension assay to test for enzymatic incorporation of 2'-Deoxy-4-desmethylwyosine triphosphate (dXTP).

Successful incorporation will result in a full-length product band similar to the control. A stalled product indicates the polymerase cannot utilize dX TP. This experiment can be expanded to test different polymerases and to see if the polymerase can extend the chain after incorporating the modified base.[10]

DNA Repair Enzyme Susceptibility

Modified bases in DNA can be recognized and excised by DNA glycosylases as part of the base excision repair (BER) pathway.[13] It is important to determine if 2'-Deoxy-4-desmethylwyosine is a substrate for these enzymes.

-

Objective: To determine if DNA glycosylases can recognize and remove 2'-Deoxy-4-desmethylwyosine from a DNA duplex.

-

Methodology:

-

Synthesize a DNA oligonucleotide containing a single 2'-Deoxy-4-desmethylwyosine, labeled at the 5' end (e.g., with 32P or a fluorescent dye).

-

Anneal this to its complementary strand.

-

Incubate the modified duplex with a specific DNA glycosylase (e.g., hOGG1, NEIL1, which recognize oxidized purines).

-

After incubation, treat the reaction with an AP endonuclease or alkali (e.g., piperidine) to cleave the DNA backbone at the resulting abasic site.

-

Analyze the products by denaturing PAGE.

-

The appearance of a shorter, cleaved product indicates that the glycosylase has excised the modified base.

-

Potential Applications and Future Directions

The in vitro characterization of 2'-Deoxy-4-desmethylwyosine opens up several avenues for further research and application.

A Probe for DNA-Protein Interactions

The unique tricyclic and potentially fluorescent nature of the 4-desmethylwyosine base could make it a valuable tool for studying DNA-protein interactions.[14][15] Techniques like fluorescence resonance energy transfer (FRET) or fluorescence anisotropy could be employed using oligonucleotides containing this modified base to probe the binding of proteins to specific DNA sequences.

A Potential Biomarker

Modified deoxynucleosides in bodily fluids are often indicative of cellular stress, particularly oxidative stress, and DNA damage.[16] If 2'-Deoxy-4-desmethylwyosine is found to be a product of DNA damage, its detection in urine or blood could serve as a non-invasive biomarker for certain diseases or exposures. This would necessitate the development of sensitive analytical methods, such as LC-MS/MS, for its quantification in biological samples.

Conclusion: A Call to Investigation

This guide has laid out a systematic and technically grounded approach to the in vitro study of 2'-Deoxy-4-desmethylwyosine. By following this framework, from chemical synthesis and biophysical characterization to detailed biochemical assays, researchers can begin to unravel the properties and potential functions of this novel modified deoxynucleoside. The insights gained will not only contribute to our fundamental understanding of DNA structure and function but may also pave the way for new diagnostic and therapeutic tools. The exploration of 2'-Deoxy-4-desmethylwyosine is a journey into the chemical subtleties of the genome, and it is a journey that promises to be both challenging and rewarding.

References

-

de Crécy-Lagard, V., Brochier-Armanet, C., Urbonavicius, J., Fernandez, B., Phillips, G., Lyons, B., Noma, A., Alvarez, S., Droogmans, L., Armengaud, J., & Grosjean, H. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]

-

Hocková, D., & Hocek, M. (2018). Synthesis of Base-Modified 2'-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of organic chemistry, 83(21), 12817–12832. [Link]

-

Wikipedia contributors. (2023). Wybutosine. In Wikipedia, The Free Encyclopedia. [Link]

-

National Council of Educational Research and Training. (n.d.). Chapter 5 - Molecular Basis of Inheritance. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathways for wyosine/wybutosine and derivatives. [Link]

-

Wikipedia contributors. (2024). Polymerase chain reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

de Crécy-Lagard, V., Brochier-Armanet, C., Urbonavicius, J., Fernandez, B., Phillips, G., Lyons, B., Noma, A., Alvarez, S., Droogmans, L., Armengaud, J., & Grosjean, H. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. ResearchGate. [Link]

-

Lopes, J., Fernandes, C., & Gonçalves, N. (2021). DNA–protein interaction studies: a historical and comparative analysis. Cellular and Molecular Life Sciences, 78(19-20), 6523–6540. [Link]

-

Kumar, R. K., & Sharma, G. (2010). Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives. The Journal of organic chemistry, 75(15), 5067–5074. [Link]

-

Burmeister, J., & Szostak, J. W. (2007). In Vitro Selection Using Modified or Unnatural Nucleotides. Current protocols in nucleic acid chemistry, Chapter 9, Unit 9.6. [Link]

-

Ebrahimi, S., & Su, D. (2019). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic acids research, 47(11), 5519–5530. [Link]

-

Roy, B., & Tadi, K. S. (2007). Thermal Fluctuation Spectroscopy of DNA Thermal Denaturation. Biophysical journal, 93(4), 1249–1260. [Link]

-

Vaught, J. D., Bock, C., & Szostak, J. W. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules (Basel, Switzerland), 15(10), 7380–7396. [Link]

-

Wang, L., & Zheng, J. (2019). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell chemical biology, 26(8), 1164–1173.e3. [Link]

-

The Royal Society of Chemistry. (n.d.). Chapter 4: Thermal Denaturation of Drug–DNA Complexes. [Link]

-

biomers.net. (n.d.). Modifications Increasing Duplex Stability. [Link]

-

Lunt, S. Y., & Vander Heiden, M. G. (2020). Purine metabolism regulates DNA repair and therapy resistance in glioblastoma. bioRxiv. [Link]

-

Hocek, M., & Fojta, M. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in chemistry, 4, 15. [Link]

-

Biocompare. (2019). ChIP and Other Methods to Study DNA-Protein Interactions. [Link]

-

Huaren Science. (n.d.). Modified Nucleotides in Vitro Diagnosis, Nucleoside in DNA & RNA. [Link]

-

ResearchGate. (n.d.). Chemical structures of wyosine-family bases isolated from M. jannaschii tRNA. [Link]

-

Wang, Y., Li, M., Wang, X., Wang, Y., & Wang, Y. (2023). Purine, Pyrimidine Metabolism, Disorders – biochemistry. In UW Pressbooks. [Link]

-

Cestari, I., & Stuart, K. (2017). common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria. Nucleic acids research, 45(13), 7957–7968. [Link]

-

He, J. T., & Hollenstein, M. (2020). Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase. Methods in enzymology, 645, 123–143. [Link]

-

Lád, G., & Fiala, R. (2022). Evaluation of Thermal Stability of DNA Oligonucleotide Structures Embedded in Hydrogels. International journal of molecular sciences, 23(24), 15920. [Link]

-

ResearchGate. (n.d.). DNA-protein interactions: Methods for detection and analysis. [Link]

-

Gator Bio. (n.d.). Exploring Protein-DNA Interactions: From Gene Regulation to New Therapeutics. [Link]

- Google Patents. (n.d.).

-

Gutíerrez, M. C., & Himo, F. (2017). Gram-scale enzymatic synthesis of 2'-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Organic & biomolecular chemistry, 15(31), 6614–6619. [Link]

-

UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. [Link]

-

Griffey, R. H., & Sanghvi, Y. S. (1997). The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleosides & nucleotides, 16(5-6), 947–954. [Link]

-

Moran, S., & Kool, E. T. (1998). An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo- thymidine as a substrat. Nucleic acids research, 26(10), 2465–2471. [Link]

-

Open Access Pub. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. [Link]

-

Greenberg, M. M., & Barvian, M. R. (1997). effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic acids research, 25(16), 3241–3248. [Link]

-

Moran, S., & Kool, E. T. (1998). An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo-thymidine as a substrate for thermostable polymerases. Nucleic acids research, 26(10), 2465–2471. [Link]

-

Refeyn. (2022). Studying protein-DNA interactions with mass photometry. [Link]

-

Glen Research. (n.d.). DNA Duplex Stability Modification. [Link]

Sources

- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 9. glenresearch.com [glenresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ncert.nic.in [ncert.nic.in]

- 14. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genextgenomics.com [genextgenomics.com]

- 16. biorxiv.org [biorxiv.org]

A Forward-Looking Technical Guide to the Potential Functions of 2'-Deoxy-4-desmethylwyosine in Nucleic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While the hypermodified nucleoside 4-demethylwyosine (imG-14) is a well-characterized component of transfer RNA (tRNA) in archaea and eukaryotes, its 2'-deoxy counterpart, 2'-Deoxy-4-desmethylwyosine, is not a known natural modification in DNA. The scientific literature to date lacks direct studies on its synthesis, occurrence, or function within a DNA context. This guide, therefore, takes a progressive and speculative approach. We first ground our discussion in the established biochemistry and functional significance of 4-demethylwyosine in tRNA. Subsequently, we extrapolate from this knowledge and from the broader principles of DNA damage and repair to hypothesize the potential roles and consequences of 2'-Deoxy-4-desmethylwyosine if it were present in DNA. This document is intended to serve as a roadmap for researchers interested in exploring the synthesis of this novel deoxynucleoside and investigating its potential as a tool for molecular biology or as a therapeutic agent.

Part 1: The Established Precedent: 4-Demethylwyosine (imG-14) in tRNA

To hypothesize about the function of a novel deoxynucleoside, we must first understand its closest natural analogue. 4-demethylwyosine, also known as imG-14, is a tricyclic hypermodified guanosine derivative found at position 37, immediately 3' to the anticodon in the anticodon stem-loop (ASL) of tRNAPhe in eukaryotes and archaea.[1][2] Its presence is crucial for maintaining translational fidelity.

Biosynthesis of 4-Demethylwyosine

The formation of imG-14 is a multi-enzyme process, with the key step catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme TYW1.[1][3][4] The pathway begins with the methylation of guanosine at position 37 to N1-methylguanosine (m1G), a reaction carried out by the Trm5 methyltransferase.[1] TYW1 then utilizes a radical mechanism to condense the m1G with carbons 2 and 3 of pyruvate to form the characteristic tricyclic ring of imG-14.[1][3][5] This intricate enzymatic process underscores the biological importance of this modification.

Experimental Protocol: In Vitro Reconstitution of 4-Demethylwyosine Synthesis

This protocol describes a method to study the activity of the TYW1 enzyme in vitro.

1. Expression and Purification of Recombinant TYW1:

- Clone the gene encoding TYW1 into an appropriate expression vector (e.g., pET vector with a His-tag).

- Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

- Lyse the cells and purify the His-tagged TYW1 protein using nickel-affinity chromatography.

- Further purify the protein by size-exclusion chromatography to ensure homogeneity.